molecular formula C12H19NOS B14117329 S-(n-Hexyl)-S-phenylsulfoximine

S-(n-Hexyl)-S-phenylsulfoximine

Cat. No.: B14117329
M. Wt: 225.35 g/mol
InChI Key: KCXZYDPYMQIQTR-UHFFFAOYSA-N
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Description

S-(n-Hexyl)-S-phenylsulfoximine (CID 168355762) is a chemical compound with the molecular formula C12H19NOS . It belongs to the sulfoximine class of organosulfur compounds, which have garnered significant interest in medicinal chemistry and drug discovery for their unique three-dimensional structures and ability to act as bioisosteres for common functional groups like sulfones, carboxylic acids, alcohols, and amines . Sulfoximines, including this compound, are characterized by a stereogenic sulfur center and a sulfoximine group that can participate in multiple hydrogen-bonding interactions, properties that are valuable for modulating the physicochemical and pharmacokinetic properties of potential therapeutic agents . Research into sulfoximines has been driven by their application in pharmaceutical and agrochemical development. They are found in compounds investigated for a range of biological activities, such as anti-viral, anti-cancer, and neuroprotective agents . Major pharmaceutical companies have explored sulfoximine-containing compounds, some of which have advanced into clinical trials . This compound serves as a valuable building block for chemical biology and medicinal chemistry research, enabling the exploration of novel chemical space in the design of new materials and medicines . This product is provided for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H19NOS

Molecular Weight

225.35 g/mol

IUPAC Name

hexyl-imino-oxo-phenyl-λ6-sulfane

InChI

InChI=1S/C12H19NOS/c1-2-3-4-8-11-15(13,14)12-9-6-5-7-10-12/h5-7,9-10,13H,2-4,8,11H2,1H3

InChI Key

KCXZYDPYMQIQTR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCS(=N)(=O)C1=CC=CC=C1

Origin of Product

United States

Synthetic Methodologies for S N Hexyl S Phenylsulfoximine and Analogues

Oxidative Imination of Sulfoxides

The conversion of sulfoxides to sulfoximines via oxidative imination is a prominent and widely studied method. This transformation involves the formation of a new nitrogen-sulfur double bond. Various reagents and catalytic systems have been developed to facilitate this process, including hypervalent iodine reagents, metal catalysts, and electrochemical methods.

Hypervalent Iodine Reagent-Mediated NH Transfer Reactions

Hypervalent iodine(III) reagents, such as (diacetoxyiodo)benzene (PIDA), have emerged as powerful tools for the synthesis of NH-sulfoximines from sulfoxides. nih.govnih.gov This method offers a metal-free approach with a broad substrate scope and high functional group tolerance. nih.govresearchgate.net The reaction typically proceeds at room temperature and is effective in various solvents, with methanol often being the solvent of choice due to faster reaction rates. nih.gov

The mechanism of hypervalent iodine-mediated NH transfer to sulfoxides is believed to proceed through a highly reactive iodonitrene intermediate. nih.govrsc.org The reaction is initiated by the condensation of an ammonia (B1221849) source with the hypervalent iodine(III) reagent to form an iminoiodinane. nih.gov This intermediate can then undergo oxidation to generate the electrophilic iodonitrene species. nih.gov The nucleophilic sulfur atom of the sulfoxide (B87167) attacks the iodonitrene, leading to the formation of an iodonium (B1229267) salt. nih.govrsc.org Subsequent workup or spontaneous breakdown of this salt furnishes the final NH-sulfoximine product. nih.gov While the iodonitrene and iminoiodinane intermediates are typically short-lived and not directly observable by NMR, their presence has been detected by high-resolution mass spectrometry (HRMS) studies. nih.gov

The proposed mechanistic pathway is as follows:

Formation of Iminoiodinane: The ammonia source reacts with the hypervalent iodine reagent (e.g., PhI(OAc)₂) to form an iminoiodinane.

Generation of Iodonitrene: The iminoiodinane is oxidized to the more reactive iodonitrene intermediate.

Nucleophilic Attack: The sulfoxide acts as a nucleophile, attacking the electrophilic iodonitrene.

Formation of Iodonium Salt: This attack results in the formation of an iodonium salt containing a sulfoximine (B86345) N–I bond.

Product Formation: The iodonium salt breaks down to yield the NH-sulfoximine.

A variety of ammonia sources have been successfully employed in hypervalent iodine-mediated sulfoximine synthesis, offering convenient and safe alternatives to gaseous ammonia. nih.gov Ammonium (B1175870) carbamate and ammonium acetate (B1210297) are particularly effective, as they are inexpensive and easy-to-handle solids. nih.govnih.gov The choice of solvent can also influence the reaction rate, with polar solvents like methanol and acetonitrile generally providing faster conversions compared to nonpolar solvents like toluene. nih.gov

Below is a table summarizing the reaction conditions for the synthesis of S-alkyl-S-phenylsulfoximine analogues using hypervalent iodine reagents.

Alkyl GroupHypervalent Iodine ReagentAmmonia SourceSolventTemperatureYield (%)Reference
MethylPhI(OAc)₂Ammonium CarbamateMethanolRoom Temp95 nih.gov
EthylPhI(OAc)₂Ammonium CarbamateMethanolRoom Temp92 researchgate.net
IsopropylPhI(OAc)₂Ammonium AcetateAcetonitrile35 °C88 nih.gov
tert-ButylPhI(OAc)₂Aqueous AmmoniaTolueneRoom Temp85 nih.gov

Metal-Catalyzed Oxidative Imination Protocols

Transition metal catalysts, particularly those based on rhodium and iron, have been utilized for the oxidative imination of sulfoxides. researchgate.netresearchgate.net These methods often employ different nitrogen sources compared to hypervalent iodine-mediated reactions. While a broad range of sulfoximines can be synthesized using these protocols, they often require N-protected nitrogen sources, which may necessitate an additional deprotection step to obtain the free NH-sulfoximine. Iron-catalyzed stereoselective NH transfer has been developed as a method for the asymmetric synthesis of NH-sulfoximines. researchgate.net Rhodium-catalyzed reactions have also been explored for the enantioselective S-alkylation of sulfenamides to produce chiral sulfilimines, which can then be oxidized to the corresponding sulfoximines. researchgate.netnih.gov

Electrochemical Oxidative Approaches for Sulfoximine Synthesis

Electrochemical methods offer a sustainable and reagent-free alternative for the synthesis of sulfoximines. nih.gov Anodic oxidation can be used to generate the active hypervalent iodine(III) species catalytically from an aryl iodide precursor. nih.gov This in situ generation of the oxidant allows for the conversion of sulfides directly to sulfoximines. nih.gov While this approach is promising, its application to a wide range of substrates, including S-(n-Hexyl)-S-phenylsulfoximine, is still an area of active research.

Direct Conversion from Sulfides

The direct conversion of sulfides to NH-sulfoximines in a one-pot reaction represents a highly efficient synthetic strategy. organic-chemistry.org This transformation involves both the oxidation of the sulfide (B99878) to a sulfoxide and the subsequent imination. Hypervalent iodine reagents, in combination with a suitable ammonia source, are effective for this one-pot process. nih.gov The reaction proceeds with the transfer of both an oxygen atom and an NH group to the sulfide. orgsyn.org

This method has been shown to have a broad substrate scope and high functional group tolerance. organic-chemistry.org For instance, various aryl and alkyl sulfides can be converted to their corresponding sulfoximines in good yields. organic-chemistry.org The reaction is typically carried out using (diacetoxyiodo)benzene as the oxidant and ammonium carbamate as the nitrogen source in a solvent such as methanol. nih.gov

The table below provides examples of the direct conversion of S-alkyl-S-phenylsulfide analogues to the corresponding sulfoximines.

Alkyl GroupOxidantAmmonia SourceSolventTemperatureYield (%)Reference
MethylPhI(OAc)₂Ammonium CarbamateMethanolRoom Temp91 nih.gov
EthylPhI(OAc)₂Ammonium CarbamateMethanolRoom Temp88 organic-chemistry.org
n-PropylPhI(OAc)₂Ammonium CarbamateMethanolRoom Temp85 organic-chemistry.org
n-ButylPhI(OAc)₂Ammonium CarbamateMethanolRoom Temp82 organic-chemistry.org

NH/O Transfer Reactions

A direct and efficient method for the synthesis of NH-sulfoximines from sulfides involves a one-pot reaction that accomplishes both N- and O-transfers. This process is chemoselective and tolerates a wide array of functional groups. semanticscholar.orgdntb.gov.uanih.gov The reaction is typically mediated by (diacetoxyiodo)benzene and utilizes accessible nitrogen sources like ammonium carbamate or ammonium acetate. nih.govorgsyn.org Mechanistic studies suggest that the reaction can proceed through initial NH-transfer followed by oxidation, or vice-versa. semanticscholar.orgnih.gov

The use of hypervalent iodine reagents, such as phenyliodonium diacetate (PIDA), in combination with a source of ammonia, has become a key strategy for the synthesis of sulfoximines. nih.govarkat-usa.org This methodology facilitates the direct conversion of sulfoxides to NH-sulfoximines. nih.gov The reaction is believed to proceed through the formation of a reactive iodonitrene intermediate, generated from the condensation of ammonia with the hypervalent iodine reagent. nih.govresearchgate.net This intermediate then reacts with the sulfoxide to yield the sulfoximine. nih.gov

This approach has also been successfully applied to the synthesis of NH-sulfoximines directly from sulfides, performing a simultaneous NH and O transfer. nih.govresearchgate.net The reaction conditions are generally mild, and the use of 15N-labelled ammonium salts allows for the preparation of isotopically labelled sulfoximines. nih.gov

Table 1: Examples of NH/O Transfer Reactions for Sulfoximine Synthesis

Starting Material Reagents Product Yield Reference
Sulfide PhI(OAc)₂, Ammonium Carbamate, MeOH NH-Sulfoximine High researchgate.net
Sulfoxide PhI(OAc)₂, Ammonium Carbamate, MeOH NH-Sulfoximine Good nih.gov
Thiophene derivatives PhI(OAc)₂, Ammonium Carbonate Thiophene Sulfoximine Variable nih.gov
Protected methionine amides 15NH₄OAc, PhI(OAc)₂ 15N-labelled Sulfoximine Good nih.gov

This table is interactive and represents a summary of findings from the cited sources.

Sulfane Nitrile Intermediates in Sulfoximine Formation

Mechanistic investigations into the NH/O transfer reactions for sulfoximine synthesis from sulfides have identified the crucial role of λ⁶-sulfanenitrile intermediates. nih.govorgsyn.orgrsc.org When a sulfide reacts with an iodonitrene, an initial iodonium salt is formed. nih.gov Subsequent attack by acetate or a solvent molecule like methanol, followed by the elimination of iodobenzene, leads to the formation of these highly reactive sulfanenitrile intermediates. nih.gov

These intermediates, which contain a formal triple bond between sulfur and nitrogen, are rapidly acted upon by nucleophiles present in the acidic reaction medium, such as the solvent or the sulfoximine product itself, to yield the final NH-sulfoximine. nih.gov The formation of acetoxy- and methoxy-λ⁶-sulfanenitriles has been proposed and their structures confirmed through various analytical techniques including ¹H, ¹³C, and ¹⁵N NMR, as well as high-resolution mass spectrometry (HRMS). nih.govrsc.org The characterization of these intermediates has provided significant insight into the reaction mechanism. nih.gov

C-N Coupling Strategies for N-Functionalized Sulfoximines

The N-functionalization of sulfoximines is a critical step for modifying their properties and for their application in various fields. Transition-metal-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for creating C-N bonds, allowing for the introduction of a wide range of substituents onto the nitrogen atom of the sulfoximine core. tandfonline.com

Metal-Catalyzed N-Arylation and N-Aroylation

Among the various N-functionalization reactions, N-arylation is particularly important for the synthesis of compounds with potential biological activity. Several metal catalysts have been developed for this purpose, with palladium, copper, and nickel being the most prominent.

Palladium-catalyzed cross-coupling reactions represent a robust strategy for the synthesis of N-arylated sulfoximines. organic-chemistry.orgacs.org This approach typically involves the reaction of an NH-sulfoximine with an aryl halide or triflate in the presence of a palladium catalyst and a suitable base. Aryl bromides have been found to be particularly effective coupling partners. acs.org The reaction with aryl iodides can be less predictable and may require the use of additives like lithium or silver salts to achieve acceptable yields. acs.org

A notable feature of this method is its stereospecificity; the reaction proceeds with retention of configuration at the chiral sulfur center, which is crucial for the synthesis of enantiomerically pure N-arylated sulfoximines. acs.org More recently, a palladium-catalyzed denitrative C–N cross-coupling of NH-sulfoximines with nitroarenes has been developed, offering a halogen-free alternative for N-arylation. acs.org

Table 2: Overview of Palladium-Catalyzed N-Arylation of Sulfoximines

Arylating Agent Catalyst System Key Features Reference
Aryl Bromides Palladium / Ligand Effective coupling partners acs.org
Aryl Iodides Palladium / Ligand / Additive Requires additives (Li or Ag salts) acs.org
Nitroarenes Pd/BrettPhos Halogen-free approach acs.org

This table is interactive and summarizes key aspects of palladium-catalyzed methods.

Copper-catalyzed N-arylation offers a more economical alternative to palladium-based systems for the synthesis of N-arylated sulfoximines. organic-chemistry.orgnih.govacs.org These methods often utilize simple and inexpensive copper(I) salts, such as copper(I) iodide, in combination with a diamine ligand and a base like cesium carbonate. organic-chemistry.orgnih.govacs.org These systems have proven effective for the N-arylation of sulfoximines with both aryl iodides and aryl bromides, providing high yields and tolerating a variety of functional groups. organic-chemistry.orgnih.govacs.org

For less reactive aryl bromides, a two-step, one-pot protocol involving an initial copper-catalyzed Finkelstein reaction to convert the aryl bromide to an aryl iodide, followed by the N-arylation step, has been successfully developed. acs.org Other copper-catalyzed approaches include the use of aryl boronic acids or arylsiloxanes as the arylating agents under mild conditions. organic-chemistry.orgacs.org

Dual nickel photocatalysis has recently emerged as a powerful and mild method for the N-arylation of NH-sulfoximines with bromoarenes. organic-chemistry.orgacs.orgacs.orgsemanticscholar.org This strategy combines visible-light photocatalysis with transition-metal catalysis, enabling the reaction to proceed under gentle conditions and with high functional group tolerance. organic-chemistry.orgacs.org The reaction typically employs an iridium-based photosensitizer and a nickel catalyst. acs.org

This approach is scalable and has been successfully applied to a broad range of substrates, including various brominated arenes and heteroarenes, as well as different NH-sulfoximines. organic-chemistry.orgacs.org Significantly, the mild reaction conditions allow for the N-arylation of enantiopure NH-sulfoximines without compromising their optical purity. organic-chemistry.org This methodology has also been extended to other sulfoximidoyl derivatives like sulfonimidamides and sulfinamides. acs.orgacs.org More recently, an electrochemical approach merging nickel catalysis with paired electrolysis has been developed for the N-arylation of NH-sulfoximines, avoiding the need for a sacrificial anode. researchgate.net

Table 3: Comparison of Metal-Catalyzed N-Arylation Strategies

Catalyst Arylating Agent Conditions Advantages Reference
Palladium Aryl Halides, Nitroarenes Often requires specific ligands/additives Stereospecific, broad scope acs.orgacs.org
Copper Aryl Halides, Boronic Acids, Siloxanes Inexpensive, mild conditions Cost-effective, high yields organic-chemistry.orgnih.govacs.orgacs.org
Nickel (Photocatalytic) Bromoarenes Visible light, mild temperature High functional group tolerance, scalable, retains enantiopurity organic-chemistry.orgacs.orgacs.org

This interactive table provides a comparative overview of the different metal-catalyzed N-arylation methods.

Metal-Free C-N Bond Formation Pathways

The formation of the nitrogen-carbon bond in N-aryl sulfoximines without transition metals is a key area of development, offering milder conditions and avoiding potential metal contamination. One notable approach involves the use of aryne intermediates. This method facilitates the N-arylation of NH-sulfoximines under operationally simple, metal-free conditions with short reaction times. acs.org

Another significant metal-free strategy involves a two-step protocol using a hypervalent iodine reagent. rsc.org In this process, an arene undergoes C-H activation to form a stable 3,5-dimethyl-4-isoxazolyliodonium salt. This intermediate then reacts with a sulfinamide through ligand coupling at the iodine center to yield the aryl sulfoximine. This method is mild and avoids the need for transition metal catalysts, making it suitable for late-stage functionalization of complex molecules. rsc.org Additionally, N-cyanosulfilimines can be synthesized from sulfides and cyanogen amine using non-metal halogenating agents like N-bromosuccinimide (NBS) or iodine. Subsequent oxidation and C-N bond cleavage provide access to valuable NH-free sulfoximines. acs.org

Metal-free intramolecular cyclization of N-cyano sulfoximines can also be achieved using halogenated anhydrides such as trifluoroacetic anhydride (TFAA). nih.gov This process activates the N-cyano group, leading to the formation of cyclic thiadiazinone 1-oxides in excellent yields. nih.gov

Photoredox Catalysis for N-Arylation of NH-Sulfoximines

Visible-light photoredox catalysis has emerged as a powerful and mild technique for the N-arylation of NH-sulfoximines. researchgate.net This approach offers high chemoselectivity and tolerates a wide range of functional groups. researchgate.net

One method employs an organic photocatalyst, 9-mesityl-10-methylacridinium perchlorate, to facilitate the direct C-H/N-H dehydrogenative cross-coupling of NH-sulfoximines with electron-rich arenes. nih.gov The reaction proceeds at room temperature without a sacrificial oxidant and can be performed on a gram scale. nih.gov Mechanistic studies suggest a radical-based pathway where both the arene and the NH-sulfoximine are oxidized by the excited photocatalyst, followed by a radical-radical cross-coupling to form the C-N bond. nih.gov

Another effective strategy utilizes a dual nickel photocatalysis system to couple NH-sulfoximines with bromoarenes. acs.org This method is scalable and demonstrates high functional group tolerance, successfully arylating a broad scope of substrates, including complex heteroaromatics. acs.orgorganic-chemistry.org The reaction can be performed with very low catalyst loadings, affording N-arylated sulfoximines in high yields. acs.org This dual catalytic approach has also been successfully applied to related compounds like sulfonimidamides and sulfinamides. acs.org

Table 1: Comparison of Photoredox N-Arylation Methods
MethodCatalyst SystemCoupling PartnerKey FeaturesYields
Dehydrogenative CouplingOrganic Photocatalyst (Acridinium salt)Electron-Rich ArenesMetal-free, room temperature, no sacrificial oxidant. nih.govModerate to Excellent nih.gov
Cross-CouplingDual Nickel/Iridium PhotocatalysisAryl/Heteroaryl BromidesLow catalyst loading, broad scope, scalable. acs.orgUp to 99% acs.org
Unified ApproachPhotoexcited PalladiumAryl BromidesMilder conditions, broad functional group tolerance. acs.orgGood to Excellent acs.org

C-S Bond Forming Reactions

The construction of the carbon-sulfur bond is a fundamental strategy for synthesizing sulfoximines, allowing for the direct installation of alkyl or aryl groups onto the sulfur atom.

Sulfur-Selective Alkylation of Sulfinamides

A highly effective route to S-alkyl-S-aryl sulfoximines involves the selective alkylation at the sulfur atom of a sulfinamide precursor. This method provides a direct way to introduce groups like n-hexyl. One such strategy uses β-sulfoximine esters as precursors to generate sulfinamides in situ, which are then selectively S-alkylated. This process is transition-metal-free, operates under mild conditions, and is scalable to gram quantities. organic-chemistry.org

Asymmetric synthesis of chiral sulfoximines can be achieved through the S-alkylation of sulfenamides. nih.govresearchgate.net Rhodium-catalyzed coupling with diazo compounds proceeds with high yields and enantioselectivity, establishing a chiral sulfur center. nih.govresearchgate.net The resulting sulfilimines are then converted to sulfoximines with complete retention of stereochemistry. nih.gov Another approach involves the sulfur alkylation of N-acyl sulfenamides with various alkyl halides under basic aqueous conditions, which also provides a versatile route to sulfilimines that can be subsequently oxidized to sulfoximines. organic-chemistry.org

Table 2: Sulfur-Selective Alkylation Approaches
PrecursorReagent/CatalystKey FeaturesReference
Sulfinamides (from β-sulfoximine esters)Base (NaOH), Phase-Transfer Catalyst (TBAB)Transition-metal-free, mild conditions, scalable. organic-chemistry.org organic-chemistry.org
N-Acyl SulfenamidesAlkyl Halides, BaseBroad scope of alkyl halides and N-acyl groups. organic-chemistry.org organic-chemistry.org
SulfenamidesDiazo Compounds, Chiral Rhodium CatalystAsymmetric synthesis, high enantioselectivity (up to 98:2 er). nih.gov nih.gov

Organomagnesium-Mediated Ring Opening of Sulfonimidate Templates

A versatile C-S bond formation strategy involves the use of sulfonimidates as synthetic intermediates. nih.govacs.org Sulfonimidates can be readily prepared from the oxidative alkoxylation of sulfinamides. These intermediates then react with commercially available organomagnesium reagents (Grignard reagents) to form sulfoximines. nih.govscispace.com This method represents a general C-S coupling approach for accessing medicinally relevant sulfoximines. nih.gov

Specifically, chiral N-H sulfoximines can be synthesized with high stereofidelity through the organomagnesium-mediated ring opening of novel cyclic sulfonimidate templates. acs.org This reaction proceeds in high yield with a variety of alkyl, aryl, and heteroaryl Grignard reagents. acs.org

Sulfinyl Nitrene Exploitation in Sulfoximine Synthesis

A novel and highly efficient one-pot synthesis of sulfoximines utilizes the high electrophilicity of sulfinyl nitrenes. acs.orgorganic-chemistry.org These rare, reactive intermediates are generated in situ from a sulfinylhydroxylamine reagent through N-O bond fragmentation. organic-chemistry.orgnih.gov The subsequent addition of two sequential carbon nucleophiles, such as Grignard or organolithium reagents, allows for the rapid construction of the sulfoximine core. acs.org

This unified approach can produce a diverse set of sulfoximines in as little as 15 minutes. acs.orgnih.gov The reaction is tolerant of significant steric and electronic variation in the nucleophiles, enabling the synthesis of complex structures that would be challenging to prepare using traditional oxidative methods. acs.org Experimental and computational studies have confirmed the intermediacy of the sulfinyl nitrene species. acs.orgorganic-chemistry.org

Functional Group Tolerance and Scalability in Sulfoximine Synthesis

The practical application of any synthetic methodology hinges on its tolerance to various functional groups and its scalability. Modern sulfoximine syntheses have made significant strides in both areas.

Metal-Free Pathways: The sulfur-selective alkylation of sulfinamides generated from β-sulfoximine esters is not only transition-metal-free but has been demonstrated to be scalable to gram quantities. organic-chemistry.org

Photoredox Catalysis: Dual nickel photocatalysis for N-arylation exhibits high functional group tolerance, accommodating a wide range of substituents on both the NH-sulfoximine and the bromoarene. acs.org The scalability of this method is also a key advantage. acs.org Similarly, the direct C-H/N-H coupling using an organic photocatalyst has been successfully conducted on a 1.5-gram scale. nih.gov

Sulfinyl Nitrene Chemistry: The one-pot synthesis using sulfinyl nitrenes shows impressive tolerance to steric hindrance and various functional groups, including unprotected basic tertiary amines and oxidatively sensitive thioethers, which would be incompatible with many traditional oxidative methods. acs.org

Organometallic Approaches: Rhodium-catalyzed C-H activation and annulation strategies for creating cyclic sulfoximines have been shown to tolerate a good range of functional groups. nih.gov

Stereochemical Aspects of S N Hexyl S Phenylsulfoximine and Chiral Sulfoximines

Chiral-at-Sulfur Sulfoximine (B86345) Scaffolds

Chiral sulfoximines, which feature a tetrasubstituted, stereogenic sulfur center, are increasingly recognized as important bioisosteres in medicinal chemistry. researchgate.netnih.gov Their unique three-dimensional structure allows them to mimic other functional groups while offering distinct physicochemical properties, such as improved aqueous solubility and metabolic stability. nih.gov The presence of a stereogenic sulfur atom adds a layer of structural complexity that is crucial for molecular recognition in biological systems. nih.gov Consequently, the development of synthetic routes to access these chiral-at-sulfur scaffolds in an enantiomerically pure form is a significant area of research. researchgate.netacs.org

Enantioselective Synthetic Methodologies

The synthesis of enantiomerically enriched sulfoximines is a key challenge that has been addressed through various innovative strategies. These methods aim to control the stereochemistry at the sulfur center, providing access to single enantiomers for further applications.

A crucial aspect of synthesizing chiral sulfoximines is the ability to perform chemical transformations without compromising the stereochemical integrity of the sulfur center. Several methodologies have demonstrated that it is possible to convert enantioenriched precursors into the final sulfoximine products with complete retention of stereochemistry. For instance, the S-alkylation products of sulfenamides can be efficiently converted to a variety of sulfoximines without any loss of stereochemical purity. nih.govacs.orgnih.gov Similarly, post-transformations of synthesized chiral sulfilimines into chiral sulfoximines have been shown to proceed without erosion of the enantiomeric excess. thieme-connect.com This preservation of chirality is vital for the reliable production of specific enantiomers.

A prominent and effective method for the asymmetric synthesis of chiral sulfoximines is the stereospecific S-alkylation of readily accessible chiral sulfinamides. researchgate.netresearchgate.netacs.org This approach offers a general and scalable route to a wide range of chiral sulfoximines, including those with structurally similar alkyl chains, which were previously difficult to access. nih.gov The reaction proceeds with high selectivity for the sulfur atom, driven by steric hindrance at the nitrogen atom, and under practical and mild conditions. researchgate.netorganic-chemistry.org This method avoids the need for traditional nitrene transfer reactions and provides a direct pathway to the desired chiral sulfoximine products. nih.govorganic-chemistry.org

Starting MaterialAlkylating AgentProductKey FeaturesReference
Chiral Sulfinamiden-Hexyl halideS-(n-Hexyl)-S-phenylsulfoximineStereospecific, High regioselectivity researchgate.net, organic-chemistry.org
Chiral SulfinamideVarious alkyl halidesDiverse chiral sulfoximinesScalable, Mild conditions nih.gov

The use of chiral auxiliaries is a classic strategy in asymmetric synthesis, and it has been successfully applied to the preparation of chiral sulfoximines. This methodology typically involves the reaction of a prochiral sulfinyl compound with a chiral auxiliary to form diastereomers that can be separated. Subsequent removal of the auxiliary yields the enantiomerically enriched sulfoximine. For example, chiral alcohols such as (-)-menthol and diacetone-d-glucose (B1670380) have been employed as auxiliaries in the diastereoselective preparation of sulfinates, which are key intermediates in the synthesis of chiral sulfoxides and, by extension, sulfoximines. acs.orgnih.gov This approach, often referred to as the Andersen method, relies on the separation of diastereomeric sulfinates followed by nucleophilic substitution with an organometallic reagent. illinois.edu

Chiral AuxiliarySubstrateIntermediateApplicationReference
(-)-MentholToluene sulfinyl chlorideDiastereomeric menthyl p-toluenesulfinatesSynthesis of chiral sulfoxides illinois.edu
Diacetone-d-glucoseSulfinyl chloridesDiastereomeric sulfinatesSynthesis of chiral sulfinyl compounds acs.org, nih.gov

Transition metal catalysis has emerged as a powerful tool for the enantioselective synthesis of chiral sulfoximines, offering high efficiency and selectivity.

Rhodium(III)-catalyzed reactions: Rhodium(III) complexes, particularly those with chiral cyclopentadienyl (B1206354) (Cp) ligands, have been successfully used in the enantioselective C-H activation and annulation of sulfoximines. nih.govepfl.chepfl.ch This approach allows for the direct synthesis of complex sulfur-chiral 1,2-benzothiazines from readily available diaryl sulfoximines. nih.govepfl.ch Furthermore, rhodium catalysis has been employed for the S-alkylation of sulfenamides with diazo compounds, providing access to S-alkylation products in high yields and excellent enantiomeric ratios, which can then be converted to sulfoximines. nih.govacs.orgnih.gov Other Rh(III)-catalyzed methods include oxidative annulation with arylalkynyl silanes. acs.org

Palladium(II)-catalyzed reactions: Palladium catalysis has been utilized in the kinetic resolution of sulfur-stereogenic sulfoximines through C-H arylation and olefination, providing a means to separate racemic mixtures. acs.org Additionally, the stereoselective Suzuki-Miyaura cross-coupling of alkenyl sulfoximines has been demonstrated, which proceeds with retention of the original stereochemistry, highlighting the utility of palladium catalysis in the functionalization of sulfoximine scaffolds. chemrxiv.org

Metal CatalystReaction TypeSubstratesProduct TypeReference
Rh(III)C-H activation/annulationDiaryl sulfoximines, diazoketonesS-chiral 1,2-benzothiazines nih.gov, epfl.ch
Rh(III)S-alkylationSulfenamides, diazo compoundsChiral sulfoximines nih.gov, nih.gov
Pd(II)Kinetic resolutionRacemic sulfoximinesEnantioenriched sulfoximines acs.org
Pd(0)Suzuki-Miyaura couplingAlkenyl sulfoximinesArylated/alkenylated sulfoximines chemrxiv.org

Diastereoselective Transformations Involving Sulfoximines

Diastereoselective transformations are fundamental in controlling the stereochemistry of molecules with multiple chiral centers. In the context of sulfoximine synthesis, diastereoselective methods are often employed to create the chiral sulfur center relative to another existing stereocenter in the molecule. As mentioned in the context of chiral auxiliaries, the diastereoselective preparation of sulfinates using chiral alcohols is a well-established strategy. acs.orgnih.gov More recently, the development of catalytic diastereoselective sulfimidation of diaryl sulfides has been reported, offering a direct route to chiral sulfilimines which can be precursors to sulfoximines. chemrxiv.org Furthermore, a significant challenge in stereoselective synthesis is the simultaneous control of multiple chiral elements. An advanced example is the enantio- and diastereoselective synthesis of axially chiral biaryl sulfilimines, where both axial chirality and a sulfur stereogenic center are constructed in a single step. chemrxiv.org

Influence of Stereochemistry on Reaction Pathways and Selectivity

The chiral nature of sulfoximines plays a crucial role in directing the stereochemical outcome of chemical reactions. The lone pair of electrons on the nitrogen atom and the S=N double bond introduce unique steric and electronic features that can be exploited in asymmetric synthesis. researchgate.net The stereochemistry at the sulfur center can influence reaction pathways and selectivity through several mechanisms:

Chiral Auxiliaries: Enantiomerically pure sulfoximines can act as chiral auxiliaries, guiding the stereoselective formation of new stereocenters in a substrate.

Chiral Ligands: Sulfoximines can serve as chiral ligands for transition metal catalysts, enabling a wide range of enantioselective transformations. organic-chemistry.org

Chiral Reagents: Stoichiometric amounts of chiral sulfoximines can be used as chiral reagents to effect stereoselective reactions.

The enantiospecific imidation of chiral sulfoxides is a common method for synthesizing chiral sulfoximines, often proceeding with retention of configuration at the sulfur center. organic-chemistry.orgnih.gov For instance, the oxidation of chiral sulfoxides can yield sulfoximines with high enantiomeric excess (>99% ee). organic-chemistry.org Similarly, the reaction of chiral sulfinamides with organometallic reagents can produce sulfoximines with inversion of configuration. nih.gov The choice of reagents and reaction conditions is therefore critical in controlling the stereochemical outcome.

The steric bulk of the substituents on the sulfoximine can also dictate the stereoselectivity of a reaction. For example, in rhodium-catalyzed C-H functionalization reactions, the use of different achiral carboxylic acids as additives can lead to the formation of opposite enantiomers of the chiral sulfoximine products, demonstrating an enantiodivergent synthesis. nih.gov This is attributed to the varying steric demands of the carboxylic acids, which influences the orientation of the reactants in the transition state.

Diastereoconvergent Oxidation of Sulfoximine Derivatives

Diastereoconvergent reactions are a powerful tool in stereoselective synthesis, allowing for the conversion of a mixture of diastereomers into a single, highly enriched diastereomer. In the context of sulfoximines, diastereoconvergent oxidation has emerged as a valuable strategy for enhancing the diastereomeric ratio of cyclic sulfoximine derivatives. chinesechemsoc.org

A notable example involves the visible light-mediated ring expansion of cyclic N-sulfenyl sulfoximines with aryl diazoacetates. This reaction initially produces six-membered heterocycles as a mixture of diastereomers. Subsequent oxidation of this mixture with an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) leads to a significant enrichment of one diastereomer, often achieving a diastereomeric ratio greater than 20:1 from an initial ratio of less than 4:1. chinesechemsoc.org

Density functional theory (DFT) calculations have provided insight into the mechanism of this diastereoconvergent oxidation. chinesechemsoc.org The process is believed to involve a ring-opening and recyclization sequence. This allows the diastereomeric ratio to adjust to a thermodynamically controlled equilibrium, favoring the more stable diastereomer. chinesechemsoc.org This self-controlled stereoselectivity, where the oxidation state of an adjacent non-stereogenic center dictates the stereochemical outcome, represents a sophisticated method for controlling chirality.

The following table summarizes the key aspects of the diastereoconvergent oxidation of a cyclic sulfoximine derivative:

FeatureDescription
Starting Material Mixture of diastereomers of a six-membered cyclic sulfoximine derivative.
Oxidizing Agent m-CPBA (meta-chloroperoxybenzoic acid).
Initial Diastereomeric Ratio < 4:1.
Final Diastereomeric Ratio > 20:1. chinesechemsoc.org
Proposed Mechanism Ring-opening and recyclization, leading to a thermodynamically controlled product distribution. chinesechemsoc.org

This diastereoconvergent approach highlights the intricate interplay between reaction conditions and stereochemistry in the synthesis of complex chiral molecules.

Chemical Reactivity and Derivatization of S N Hexyl S Phenylsulfoximine Frameworks

N-Functionalization Reactions of NH-Sulfoximines (Alkylation, Acylation, Sulfonylation)

The nitrogen atom of NH-sulfoximines, such as S-(n-Hexyl)-S-phenylsulfoximine, serves as a key site for synthetic modification through various N-functionalization reactions. These transformations, including alkylation, acylation, and sulfonylation, are fundamental for altering the steric and electronic properties of the sulfoximine (B86345) group and for preparing derivatives with diverse applications.

N-alkylation of sulfoximines is typically achieved by deprotonation with a base followed by reaction with an alkylating agent. The choice of base is critical to ensure efficient N-alkylation while avoiding potential side reactions. Similarly, N-acylation is a straightforward process involving the reaction of the NH-sulfoximine with an acylating agent, often in the presence of a non-nucleophilic base. This reaction is generally high-yielding and provides access to N-acylsulfoximines, which are valuable synthetic intermediates. Furthermore, N-sulfonylation can be accomplished using sulfonyl chlorides to introduce a sulfonyl group onto the nitrogen atom, thereby modulating the compound's chemical properties.

C-H Activation and Functionalization Strategies

The sulfoximine group has been effectively utilized as a directing group in transition metal-catalyzed C-H activation, enabling the selective functionalization of otherwise inert C-H bonds. This approach offers a powerful and atom-economical method for constructing complex molecular architectures.

Directed C-H Functionalization of Sulfoximines

The nitrogen atom of the sulfoximine moiety can coordinate to a transition metal catalyst, directing the functionalization to a specific C-H bond, most commonly at the ortho-position of an aromatic ring. In the case of this compound, this directed C-H functionalization would primarily occur at the ortho-positions of the phenyl group. A variety of catalytic systems, particularly those based on palladium, rhodium, and ruthenium, have been developed for this purpose, facilitating reactions such as arylation, olefination, and alkylation.

Kinetic Resolution of Sulfur-Stereogenic Sulfoximines via C-H Arylation and Olefination

The C-H activation strategy can be further extended to the kinetic resolution of racemic sulfoximines that are chiral at the sulfur center. By employing a chiral catalyst system, one enantiomer of the racemic mixture can be functionalized at a significantly faster rate than the other. This process allows for the separation of the enantiomers, providing access to enantioenriched sulfoximines. Palladium-catalyzed C-H arylation and olefination reactions, in the presence of a chiral ligand, have proven to be effective for the kinetic resolution of various sulfoximines.

Ring Expansion and Cyclization Reactions of Cyclic Sulfoximines

While this compound is an acyclic molecule, the study of cyclic sulfoximines provides valuable insights into the potential reactivity of the sulfoximine functional group under specific conditions. These reactions often involve photochemical activation and proceed through reactive intermediates.

Photoinduced Ring Expansion Mechanisms

The irradiation of cyclic sulfoximines with UV light can induce ring expansion, leading to the formation of larger heterocyclic systems. This photochemical process typically initiates with the cleavage of a carbon-sulfur bond, generating a diradical intermediate that can then rearrange to the ring-expanded product.

Role of Sulfur Ylide Intermediates and Sigmatropic Rearrangements

In many cases, the photochemical reactions of cyclic sulfoximines proceed through the formation of sulfur ylide intermediates. These ylides can then undergo sigmatropic rearrangements, such as a-sigmatropic shift, to yield the final product. The specific pathway and the structure of the resulting product are influenced by the substitution pattern on the sulfoximine ring and the reaction conditions. These studies on cyclic analogs underscore the rich and complex reactivity inherent to the sulfoximine functional group.

Hydrosulfoximination Reactions (e.g., with Ynamides)

The NH group of sulfoximines can undergo addition reactions across unsaturated bonds, a process known as hydrosulfoximination. A notable example is the reaction with ynamides, which are alkynes bearing a nitrogen substituent. While specific data for this compound is not available, a general and efficient method for the hydrosulfoximination of ynamides with various NH-sulfoximines has been developed, providing access to N-alkenylated sulfoximidoyl derivatives. nih.gov

This transformation is effectively catalyzed by a dual gold and silver catalyst system. The reaction proceeds with high atom economy and typically affords the products in good to excellent yields. The general reaction scheme involves the addition of the N-H bond of the sulfoximine across the carbon-carbon triple bond of the ynamide.

General Reaction Scheme:

Generated code

The scope of this reaction is broad, accommodating a variety of substituents on both the ynamide and the sulfoximine. The table below illustrates the results for the hydrosulfoximination of different ynamides with S-methyl-S-phenylsulfoximine, which serves as a close structural analog to the this compound of interest.

Table 1: Au/Ag-Cocatalyzed Hydrosulfoximination of Ynamides with S-Methyl-S-phenylsulfoximine

Ynamide Substrate (R1)Product Yield (%)
Phenyl92
4-Methylphenyl95
4-Methoxyphenyl96
4-Chlorophenyl89
2-Thienyl85
Cyclohexyl78

Data is representative of the general reaction and is based on reported yields for S-methyl-S-phenylsulfoximine.

These N-alkenylated sulfoximidoyl products are themselves valuable synthetic intermediates, which can undergo further transformations. For instance, the enamine moiety can be oxidatively cleaved to furnish urea-type sulfoximines. nih.gov

Sulfoximines as Atom Transfer Reagents in Catalysis (e.g., N- and O-transfer)

The ability of sulfoximines to participate in atom transfer catalysis, particularly the transfer of nitrogen or oxygen atoms, is an area of growing interest, though specific examples involving simple S-alkyl-S-phenylsulfoximines are not extensively documented. The general principle involves the sulfoximine acting as a source for a reactive intermediate, such as a nitrene or an oxo species, which can then be transferred to a substrate.

Nitrogen Transfer:

While direct nitrene transfer from a simple NH-sulfoximine is not a common catalytic cycle, N-functionalized sulfoximines can serve as precursors to nitrenes. For instance, N-acyl or N-sulfonyl sulfoximines can, under appropriate conditions (e.g., photolysis or transition metal catalysis), release a nitrene species. However, the more common route to sulfoximines involves the transfer of a nitrene to a sulfoxide (B87167). mdpi.com The reverse, using a simple sulfoximine as a nitrene source for catalytic turnover, is less established.

Oxygen Transfer:

The use of sulfoximines as oxygen transfer reagents in catalysis is also not a widely reported phenomenon. The S=O bond in sulfoximines is generally stable. Catalytic oxygen transfer reactions more commonly employ reagents like peroxides, N-oxides, or sulfoxides themselves in the presence of a metal catalyst. For example, the catalytic oxygen atom transfer from methyl phenyl sulfoxide to triarylphosphines has been studied, but this involves the sulfoxide as the oxygen source, not a sulfoximine. researchgate.net

The potential for S-alkyl-S-phenylsulfoximines to act as atom transfer catalysts likely depends on the specific N-substituent and the reaction conditions. Further research is needed to fully explore and establish the utility of this compound class in N- and O-transfer catalysis.

Transformations to Other Sulfur(VI) Motifs (e.g., Sulfonimidamides)

The conversion of a sulfoximine framework into another sulfur(VI) motif, such as a sulfonimidamide, represents a valuable synthetic transformation. Sulfonimidamides are aza-analogs of sulfonamides and are of increasing importance in medicinal chemistry. mdpi.com

While many synthetic routes to sulfonimidamides start from sulfur(IV) precursors like sulfinamides or sulfenamides, nih.govmorressier.comorganic-chemistry.org the direct conversion from a sulfoximine is a more challenging transformation that involves the formal replacement of the sulfoximine oxygen atom with a nitrogen group.

A unified, one-pot approach that can lead to both sulfoximines and sulfonimidamides has been developed, highlighting the close relationship between these two functional groups. This method utilizes highly electrophilic sulfinyl nitrene intermediates. acs.orgresearchgate.net These reactive species can be trapped with either carbon nucleophiles to form sulfoximines or with nitrogen nucleophiles to yield sulfonimidamides.

Conceptual Reaction Scheme for Sulfinyl Nitrene Intermediates:

Generated code

Although this method showcases the synthesis of both compound classes from a common intermediate, it does not represent a direct conversion of an existing sulfoximine to a sulfonimidamide. The direct transformation of a pre-formed sulfoximine to a sulfonimidamide is not a commonly reported reaction, likely due to the high stability of the S=O bond in the sulfoximine. The development of such a direct conversion remains a synthetic challenge.

Applications in Organic Synthesis and Catalysis

Sulfoximines as Chiral Auxiliaries in Stoichiometric Synthesis

The general strategy involves the temporary incorporation of the chiral sulfoximine (B86345) moiety onto a prochiral substrate. The inherent chirality of the sulfoximine then directs the stereochemical outcome of a subsequent reaction on the substrate. Finally, the auxiliary is cleaved to afford the desired enantiomerically enriched product.

Key features that contribute to the efficacy of sulfoximines as chiral auxiliaries include:

High Stereochemical Control: The well-defined tetrahedral geometry of the sulfur atom and the differential steric bulk of its substituents provide a highly ordered chiral environment, leading to excellent diastereoselectivity in many reactions.

Chemical Stability: Sulfoximines are generally stable to a wide range of reaction conditions, including strongly basic and organometallic reagents.

Ease of Removal: The sulfoximine auxiliary can typically be removed under mild conditions without racemization of the newly formed stereocenter.

While detailed research findings for S-(n-Hexyl)-S-phenylsulfoximine are not present in the reviewed literature, the established principles of related chiral sulfoximines provide a strong indication of its potential as a valuable chiral auxiliary.

Chiral Sulfoximine Ligands in Asymmetric Metal Catalysis

The application of chiral sulfoximines as ligands in asymmetric transition metal catalysis is a rapidly developing area of research. The sulfoximine moiety can coordinate to a metal center through either its oxygen or nitrogen atom, influencing the catalytic activity and enantioselectivity of the resulting complex.

The coordination of sulfoximine-based ligands to transition metals is a critical aspect of their function in asymmetric catalysis. The lone pair of electrons on both the oxygen and nitrogen atoms of the sulfoximine group allows for coordination to a variety of metal centers, including palladium, copper, rhodium, and iridium. scispace.com The mode of coordination can be influenced by several factors, such as the nature of the metal, the other ligands in the coordination sphere, and the substituents on the sulfoximine itself. This versatility in coordination allows for the fine-tuning of the catalyst's electronic and steric properties to achieve optimal performance in a given reaction.

For instance, C1-symmetric aminosulfoximines have been shown to be effective ligands in copper-catalyzed asymmetric Mukaiyama-type aldol reactions. nih.gov Similarly, C2-symmetric bissulfoximines have been successfully employed as ligands in palladium-catalyzed asymmetric allylic alkylations, achieving high enantioselectivities. thieme-connect.com

The design of effective chiral sulfoximine ligands for enantioselective catalysis is guided by several key principles. A crucial aspect is the creation of a well-defined and sterically demanding chiral pocket around the metal's active site. This is often achieved by incorporating bulky substituents on the sulfur atom or on the backbone of the ligand.

The modular nature of sulfoximine synthesis allows for systematic variation of these substituents, facilitating the optimization of the ligand for a specific catalytic transformation. The electronic properties of the ligand can also be tuned by modifying the substituents on the phenyl ring or the nitrogen atom, which in turn influences the reactivity and selectivity of the metal catalyst. Ion-paired chiral ligands, where a chiral anion is paired with an achiral cationic ligand, represent another innovative design strategy in asymmetric catalysis. calis.edu.cn

Chiral sulfoximine ligands have demonstrated considerable success in a range of asymmetric reactions. One notable application is in the palladium-catalyzed asymmetric allylic alkylation (AAA). For example, C2-symmetric bissulfoximines have been utilized as chiral ligands in the reaction of 1,3-diphenylpropenyl acetate (B1210297) with dimethylmalonate, affording the alkylated product with high enantioselectivity. thieme-connect.com

The following table summarizes the performance of different bissulfoximine ligands in this reaction:

LigandAlkyl Group (R)Yield (%)ee (%)
2a Methyl8555
2b Ethyl8278
2c Cyclopentyl9193
2d Isopropyl7288
2e tert-Butyl15 (low conversion)rac

Data sourced from Bolm, C.; Simić, O.; Martin, M. Synlett 2001, No. 12, 1878–1880. thieme-connect.com

These results highlight the significant influence of the steric bulk of the alkyl substituent on the enantioselectivity of the reaction, with the cyclopentyl-substituted ligand providing the highest enantiomeric excess.

While specific applications of this compound in Diels-Alder reactions were not found in the reviewed literature, the general applicability of chiral ligands in such cycloadditions suggests that appropriately designed sulfoximine ligands could be effective in controlling the stereochemical outcome of these reactions as well.

Sulfoximines in Organocatalysis

In addition to their role as ligands in metal catalysis, chiral sulfoximines have been incorporated into the design of purely organic catalysts. This area, known as organocatalysis, offers a complementary approach to asymmetric synthesis, often avoiding the use of potentially toxic and expensive transition metals.

A significant development in this area has been the design and synthesis of bifunctional thiourea-sulfoximine organocatalysts. beilstein-journals.orgd-nb.info These catalysts combine a chiral sulfoximine moiety with a thiourea (B124793) group. The thiourea unit can activate an electrophile through hydrogen bonding, while the chiral sulfoximine provides the asymmetric environment necessary for enantioselective bond formation.

The synthesis of these catalysts is typically straightforward, often involving the reaction of an amino-functionalized chiral sulfoximine with an appropriate isothiocyanate. beilstein-journals.org This modular approach allows for the facile generation of a library of catalysts with varying steric and electronic properties.

These thiourea-sulfoximine catalysts have been successfully applied in various asymmetric transformations, including the desymmetrization of meso-anhydrides and the Biginelli reaction. beilstein-journals.org For instance, in the asymmetric Biginelli reaction between urea, benzaldehyde, and ethyl acetoacetate, a thiourea-sulfoximine catalyst demonstrated the ability to induce moderate enantioselectivity. beilstein-journals.org

The table below shows the results for the Biginelli reaction using different sulfoximine-based thiourea organocatalysts:

CatalystCatalyst Loading (mol %)Yield (%)ee (%)
(S)-3 106515
(S)-12 207835
(S)-13 208242

Data sourced from Frings, M.; Thomé, I.; Bolm, C. Beilstein J. Org. Chem. 2012, 8, 1443–1451. beilstein-journals.org

These findings underscore the potential of chiral sulfoximines as versatile building blocks in the design of novel organocatalysts. Further optimization of the catalyst structure is expected to lead to even higher levels of enantioselectivity in a broader range of asymmetric reactions.

Catalytic Activity in Desymmetrization and Asymmetric Reactions

The chiral nature of the sulfoximine functional group has led to its exploration in asymmetric catalysis. Chiral sulfoximine derivatives have been successfully employed as organocatalysts. For instance, thiourea-based organocatalysts incorporating a chiral sulfoximine moiety have demonstrated good reactivity in the catalytic desymmetrization of a cyclic meso-anhydride beilstein-journals.org. These catalysts have also been applied in the catalytic asymmetric Biginelli reaction, albeit with moderate enantioselectivity beilstein-journals.org.

A notable application of sulfoximines in asymmetric synthesis is the desymmetrizing N-oxidation of prochiral pyridyl sulfoximines. This transformation can be achieved with high enantiocontrol (up to 99:1 er) using an aspartic acid-containing peptide catalyst nih.gov. The directing group on the substrate was found to significantly enhance the enantioinduction and could be readily removed to yield the free N-H sulfoximines nih.gov.

Furthermore, enantioselective annulation reactions of sulfoximines, which can be considered a form of desymmetrization, have been developed using chiral transition metal catalysts. Cramer and coworkers reported the use of a chiral rhodium catalyst in conjunction with an N-diprotected chiral amino acid for the enantioselective [4+2] annulation of diaryl sulfoximines with acyl diazo compounds, yielding chiral-at-sulfur 1,2-benzothiazines with good to excellent enantioselectivities nih.govmdpi.com. The Shi group has also contributed to this area by developing enantioselective annulations of sulfoximines using chiral carboxylic acids as ligands for iridium(III) and ruthenium(III) catalysts mdpi.com.

Sulfoximines as Directing Groups in C-H Activation

The sulfoximine moiety has emerged as a powerful directing group in transition-metal-catalyzed C-H activation, enabling the functionalization of otherwise inert C-H bonds with high regioselectivity nih.govsnnu.edu.cn. The ability of the sulfoximine group to coordinate to the metal center brings the catalyst into close proximity to the target C-H bond, facilitating its cleavage and subsequent functionalization snnu.edu.cn.

A significant contribution in this area was the development of the S-methyl-S-phenylsulfoximine (MPS) directing group by Sahoo nih.gov. This group has demonstrated excellent reactivity in ruthenium- and palladium-catalyzed direct hydroxylation and amidation reactions of carboxylic acids nih.gov. A key advantage of the MPS group is that it is straightforward to install, easily removable under basic or acidic conditions, and can be recycled nih.gov.

The sulfoximine pyridyl-motif has also been utilized as an effective directing group. A palladium(II)-catalyzed kinetic resolution of heteroaryl-enabled sulfoximines has been developed through an ortho-C-H alkenylation/arylation of arenes researchgate.net. In this process, the coordination of the sulfoximine pyridyl-motif and a chiral amino acid ligand to the palladium(II)-catalyst controls the enantio-discriminating C(aryl)-H activation researchgate.net. This method provides access to a wide range of enantiomerically enriched sulfoximines and their C-H functionalized products with high enantioselectivity researchgate.net.

The effectiveness of the sulfoximine directing group is influenced by electronic factors. For instance, in the Rh(III)-catalyzed C-H activation and [4+2]-annulation of S-aryl sulfoximines, the presence of an electron-withdrawing group on the aryl moiety can diminish the reactivity of the C-H bond, leading to a less favorable chelation-assisted C-H metalation–deprotonation (CMD) process and hindering the formation of the desired product mdpi.com.

Building Blocks for Complex Molecular Architectures

Sulfoximines are increasingly recognized as versatile building blocks for the construction of complex molecular architectures, including agrochemicals and pharmaceuticals nih.govresearchgate.net. Their unique stereochemical properties and the ability to introduce diverse substituents at the sulfur, nitrogen, and carbon atoms make them valuable synthons in organic synthesis semanticscholar.org.

Construction of Chiral α-Diazosulfoximines and Related Compounds

The synthesis of α-diazosulfoximines represents a key strategy for incorporating the sulfoximine moiety into more complex structures. A method for the preparation of monosubstituted sulfoximine diazo compounds has been developed, which utilizes N-silyl sulfoximines to facilitate the diazo transfer reaction nih.govacs.org. This approach allows for the synthesis of a range of arylsulfoximine diazo compounds with both electron-withdrawing and electron-donating substituents in good yields nih.govacs.org. Importantly, an enantioenriched sulfoximine diazo compound can be generated with retained enantiomeric ratio from the corresponding methyl sulfoximine nih.govacs.org.

These α-diazosulfoximines serve as valuable precursors for the synthesis of other complex molecules. For example, they can undergo a [3 + 2] cycloaddition with alkynes bearing electron-withdrawing groups to form pyrazolesulfoximines, a novel combination of two important medicinal chemistry motifs nih.govacs.org. The reaction proceeds with good to excellent yields and has been demonstrated with alkynes bearing ketone and sulfone functionalities, as well as with derivatives of biologically relevant compounds acs.org. The N-silyl group on the resulting pyrazolesulfoximine can be readily removed to afford the unprotected NH sulfoximine nih.govacs.org.

Synthesis of Novel Heterocyclic Systems (e.g., Six-membered Rings, Three-dimensional Heterocycles)

Sulfoximines are valuable precursors for the synthesis of a variety of novel heterocyclic systems. The sulfoximine-directed C-H activation/annulation strategy has proven particularly effective in this regard.

Six-membered Rings: A prominent example is the synthesis of 1,2-benzothiazines, a class of six-membered heterocyclic compounds. These can be prepared through a redox-neutral Rh(III)-catalyzed C-H activation and [4+2]-annulation of S-aryl sulfoximines with vinylene carbonate mdpi.com. This reaction utilizes vinylene carbonate as an oxidizing acetylene surrogate and an efficient vinylene transfer agent mdpi.com. The addition of an N-protected amino acid ligand can significantly enhance the reaction rate mdpi.com. Rhodium-catalyzed annulation reactions of sulfoximines with α-diazocarbonyl compounds also provide access to 1,2-benzothiazines nih.gov.

Three-dimensional Heterocycles: The versatility of sulfoximines as building blocks extends to the synthesis of more complex, three-dimensional heterocyclic structures. For instance, a ruthenium(II)/chiral carboxylic acid catalyst system has been employed for the asymmetric [4+3] annulation between sulfoximines and α,β-unsaturated ketones, generating sulfur-stereogenic 1,2-benzothiazepine 1-oxides with high yields and excellent enantioselectivities nih.gov.

Furthermore, a palladium-catalyzed cascade reaction of 2-azido sulfoximines with isonitriles allows for the single-step synthesis of 3-amino-substituted benzothiadiazine oxides researchgate.net. The intramolecular metal-catalyzed N-arylation of sulfoximines functionalized with a tethered 2-bromoaryl substituent has been used to synthesize 2-oxa-2-alkyl-3,4-dihydro-2,1-benzothiazines researchgate.net.

These examples highlight the utility of sulfoximines as key synthons for accessing a diverse range of heterocyclic scaffolds, many of which are of interest in medicinal and materials chemistry.

Theoretical and Mechanistic Studies on Sulfoximine Reactivity

Computational Chemistry Approaches

Computational chemistry has emerged as a powerful tool for elucidating the intricacies of sulfoximine (B86345) reactivity, providing insights that are often difficult to obtain through experimental means alone.

A variety of computational methods have been employed to study sulfoximines. Knowledge of the physicochemical properties and reactivity of functional groups is invaluable, but for moieties like sulfoximines, which have more recently entered the chemist's toolbox, theoretical studies remain relatively sparse. researchgate.net To address this, researchers have utilized Ab Initio Molecular Orbital methods and Density Functional Theory (DFT) calculations to investigate the electronic structures of sulfoximine isomers. researchgate.net Common levels of theory used for these studies include Hartree-Fock (HF/6-31+G), Møller-Plesset perturbation theory (MP2(full)/6-31+G), and DFT with the B3LYP functional (B3LYP/6-31+G*). researchgate.net For higher accuracy, final energies are often calculated using sophisticated methods like G2 and CBS-Q. researchgate.net DFT methods have also been specifically used to investigate the interactions of the sulfoximidoyl nitrogen lone pairs with adjacent π-acceptor orbitals, quantifying the strength of these interactions and their influence on the properties and reactivities of N-functionalized sulfoximines. researchgate.net

The potential energy surface (PES) of sulfoximines has been explored using both ab initio and DFT calculations. researchgate.net This analysis helps to identify stable isomers, transition states, and reaction pathways. By mapping the PES, chemists can understand the energetic landscape of reactions involving sulfoximines, which is critical for predicting reaction feasibility and mechanisms. For instance, DFT-supported mechanistic studies have been used to confirm that certain reactions proceed via specific intermediates, with the regioselectivity and product formation being determined by the influence of substituents on activation barriers and energy profiles. researchgate.net

A key area of theoretical investigation has been the nature of the sulfur-nitrogen bond in sulfoximines. While often formally drawn as an S=N double bond, computational studies consistently indicate this is not the case. researchgate.netmdpi.com Analyses of S–N rotational barriers, bond dissociation energies (BDEs), atomic charges, and Natural Bond Orbital (NBO) calculations all point to a single bond between sulfur and nitrogen, characterized by a very strong ionic interaction. researchgate.net

Theoretical calculations have been used to determine the S-N bond dissociation energy for various sulfoximines. For the parent sulfoximine (H₂S(O)NH) and N-methyl sulfoximine, the S-N BDE was calculated to be 51.35 and 41.28 kcal/mol, respectively, at the MP2(full)/6-31+G* level. researchgate.net These values are significant, though it is noted that structural differences, such as the presence of aryl groups on the sulfur or nitrogen, can lead to much higher BDEs. researchgate.net

Table 1: Calculated S-N Bond Dissociation Energies (BDE) for Simple Sulfoximines

Compound Level of Theory S-N BDE (kcal/mol)
Sulfoximine (H₂S(O)NH) MP2(full)/6-31+G* 51.35 researchgate.net

Computational models are increasingly used to predict the outcomes and selectivity of reactions involving sulfoximines. For example, in metal-catalyzed C-H functionalization reactions to form cyclic sulfoximines, plausible catalytic cycles are often outlined and supported by computational data. mdpi.com In enantioselective reactions, computational studies suggest that stereoselectivity can be dictated by subtle differences in dispersion interactions within the transition states. researchgate.net By calculating the energy profiles of different potential reaction pathways, these theoretical approaches can guide the development of highly selective synthetic methods. researchgate.net

Mechanistic Probes and Intermediates in Sulfoximine Reactions

Understanding the transient species and intermediates formed during a reaction is fundamental to optimizing conditions and expanding its scope. For sulfoximine synthesis, significant effort has been dedicated to identifying these key intermediates.

A widely used method for the direct synthesis of NH-sulfoximines is the reaction of sulfoxides with a hypervalent iodine reagent, such as (diacetoxyiodo)benzene, and a source of ammonia (B1221849), like ammonium (B1175870) carbamate. mdpi.comnih.gov Mechanistic studies strongly suggest that this transformation proceeds through highly reactive nitrogen-transfer intermediates. mdpi.comnih.govresearchgate.net

The proposed mechanism involves the initial reaction of the ammonia source with the hypervalent iodine reagent to form an iminoiodinane (e.g., PhI=NH). mdpi.comnih.gov While this species may react directly with the sulfoxide (B87167), it is considered more likely that it undergoes further oxidation to form a highly electrophilic iodonitrene intermediate (e.g., PhI=N⁺). mdpi.comnih.gov This iodonitrene is then attacked by the nucleophilic sulfur atom of the sulfoxide, leading to the formation of the N-S bond and, ultimately, the sulfoximine product. mdpi.comresearchgate.net

Direct observation of these intermediates is challenging due to their short lifetimes. mdpi.comresearchgate.net However, evidence for their existence has been obtained through High-Resolution Mass Spectrometry (HRMS) analysis of the reaction mixture in a flow system, which successfully detected both the iminoiodinane and the unprecedented iodonitrene. mdpi.comresearchgate.net This was the first direct evidence for the PhI=NH and PhI=N⁺ species in this context. nih.gov Further support comes from in situ NMR monitoring, which indicated the direct formation of an iodonium (B1229267) salt containing an N–I bond upon reaction of the intermediate with the sulfoxide. mdpi.com

Table 2: Chemical Compounds Mentioned

Compound Name
S-(n-Hexyl)-S-phenylsulfoximine
(Diacetoxyiodo)benzene
Ammonium carbamate
Iminoiodinane
Iodonitrene
N-Methyl Sulfoximine

Radical-Based Mechanisms in Photochemical and Photocatalytic Reactions

While specific photochemical studies on this compound are not extensively documented, the behavior of structurally related sulfoximines provides insight into plausible radical-based mechanisms. The photochemistry of sulfoximines, such as N-phenyl dibenzothiophene (B1670422) sulfoximine, has been investigated to understand their stability and reactivity under UV irradiation. nih.gov

A primary photochemical process for sulfoximines involves the cleavage of the sulfur-nitrogen (S-N) bond. researchgate.net This photocleavage can generate a nitrene radical, a highly reactive intermediate. nih.govresearchgate.net For instance, the irradiation of N-phenyl dibenzothiophene sulfoximine was shown to result in S-N bond cleavage, releasing a singlet phenylnitrene. nih.gov This singlet nitrene can undergo various reactions, including intramolecular rearrangements or intermolecular reactions with nucleophiles. In the absence of a trapping agent, it can intersystem cross to the more stable triplet nitrene, which can then dimerize to form species like azobenzene. nih.gov

These studies suggest that a likely photochemical pathway for a compound like this compound would involve the homolytic cleavage of its S-N bond, generating a phenylnitrene radical and a corresponding S-(n-Hexyl)-S-phenylsulfoxide radical. The subsequent fate of these radical species would depend on the specific reaction conditions, such as the solvent and the presence of radical traps. The generation of such reactive intermediates is a key consideration in the application of sulfoximines in photochemically-driven processes and photocatalysis. researchgate.net

Table 1: Plausible Photochemical Cleavage Pathways for Sulfoximines

Parent Compound ClassBond CleavedGenerated IntermediatesPotential Products
N-Aryl SulfoximinesS-N BondArylnitrene Radical, Sulfoxide RadicalAzepines, Azobenzenes
N-Aryl SulfoximinesS-O BondO(³P), Iminothiophene Radical-

This interactive table illustrates potential bond cleavage events in sulfoximines under photochemical conditions based on studies of related compounds.

Understanding Self-Controlled Stereoselectivity via Oxidation State Changes

The stereogenic nature of the sulfur center in sulfoximines like this compound makes stereoselective synthesis a critical area of study. One of the most powerful strategies to control the stereochemistry at the sulfur atom involves a sequence of reactions that manipulate the sulfur's oxidation state. libretexts.org Sulfur can exist in various oxidation states, from -2 in sulfides to +6 in sulfones, and this property is exploited to build chiral sulfoximines with high enantiopurity. libretexts.org

The synthesis often begins with a prochiral sulfide (B99878), which is oxidized to a chiral sulfoxide. This oxidation can be achieved with high enantioselectivity using metal-based catalysts or biocatalysts. researchgate.netnih.gov The resulting enantioenriched sulfoxide is a key intermediate where the stereocenter is set. The sulfoxide (sulfur oxidation state +2) is then converted to the sulfoximine (sulfur oxidation state +4). This transformation typically involves an imination step.

Alternatively, a prochiral sulfide can be first iminated to a sulfilimine, which is then oxidized to the sulfoximine. acs.orgnih.gov The oxidation of N-sulfonylsulfilimines to the corresponding sulfoximines has been shown to proceed with retention of configuration at the sulfur atom. nih.gov This stereospecific oxidation is crucial as it transfers the chirality from the sulfilimine to the final sulfoximine product. The choice of oxidizing agent, such as potassium permanganate (B83412) or meta-chloroperoxybenzoic acid (m-CPBA), can be critical for the success of this step. acs.org By carefully controlling the oxidation and imination sequence, the absolute stereochemistry of the final sulfoximine product is determined. This multi-step process, where the oxidation state is sequentially increased, represents a fundamental method for achieving "self-controlled" stereoselectivity, where the stereochemical information installed in an early intermediate is faithfully transferred to the final product.

Table 2: Stereoselective Synthesis Strategies via Oxidation State Control

Starting Material (Oxidation State)Key Intermediate (Oxidation State)Final Product (Oxidation State)Key TransformationStereochemical Outcome
Prochiral Sulfide (-2)Chiral Sulfoxide (0)Chiral Sulfoximine (+2)Asymmetric Oxidation, then IminationControlled by initial oxidation
Prochiral Sulfide (-2)Chiral Sulfilimine (0)Chiral Sulfoximine (+2)Asymmetric Imination, then OxidationRetention of configuration during oxidation

This interactive table outlines common strategies for the stereoselective synthesis of sulfoximines by controlling the oxidation state of the sulfur atom.

Investigations of Sulfinyl Nitrenes as Reactive Species

Recent advancements in synthetic methodology have identified sulfinyl nitrenes as highly reactive intermediates for the construction of sulfoximines. nih.govrsc.org These species, which are analogs of the more common sulfonyl nitrenes, have been historically underexplored but offer a unique and powerful approach to forming the sulfoximine scaffold. researchgate.net

A unified, one-pot synthesis has been developed that relies on the generation of sulfinyl nitrenes from novel sulfinylhydroxylamine (R-O-N=S=O) precursors. acs.org The mechanism involves the fragmentation of the N-O bond of the sulfinylhydroxylamine. nih.govrsc.org Computational and experimental studies support a stepwise process for the formation of the sulfinyl nitrene. acs.orgacs.org This process begins with an initial single electron transfer, leading to the fragmentation of the N-O bond and the formation of a transient triplet intermediate. acs.orgnih.gov This triplet species then undergoes a second intersystem crossing to yield a planar singlet sulfinyl nitrene. nih.govacs.org

This planar singlet species exhibits a high degree of electrophilicity at the sulfur center. nih.gov This electrophilicity is rationalized by resonance structures that place a formal positive charge on the sulfur atom. researchgate.net The highly electrophilic sulfinyl nitrene can then be trapped by a wide range of carbon and nitrogen nucleophiles. acs.orgacs.org The sequential addition of an organometallic reagent (a carbon nucleophile) and then an amine (a nitrogen nucleophile), or vice-versa, to the in-situ generated sulfinyl nitrene allows for the rapid and diverse synthesis of sulfoximines, including structures analogous to this compound. nih.govacs.org This method highlights the synthetic utility of harnessing the reactivity of sulfinyl nitrenes. rsc.org

Isotopic Labeling Studies for Mechanistic Elucidation

Isotopic labeling is a powerful technique used to trace the path of atoms through a chemical reaction, providing definitive insights into reaction mechanisms. chemrxiv.org In the context of sulfoximine chemistry, isotopic labeling, particularly with ¹⁵N, can be employed to clarify the mechanisms of their formation.

For instance, in syntheses of sulfoximines that utilize an external source of nitrogen, such as ammonia or its derivatives, ¹⁵N-labeled reagents can be used to track the incorporation of the nitrogen atom into the final product. Studies have demonstrated the preparation of ¹⁵N-labeled sulfoximines by using ¹⁵N-labeled ammonium acetate (B1210297) as the nitrogen source in hypervalent iodine-mediated reactions. nih.gov The detection of the ¹⁵N isotope in the resulting sulfoximine product by mass spectrometry or NMR spectroscopy confirms that the nitrogen atom originates from the ammonium salt, helping to substantiate proposed intermediates, such as iodonitrenes, in the reaction pathway. nih.gov

While direct isotopic labeling studies on this compound are not specifically reported, this methodology is broadly applicable. For example, in the synthesis of this compound from S-(n-Hexyl)-S-phenylsulfoxide, using a ¹⁵N-labeled iminating agent would unequivocally prove the origin of the nitrogen atom. Furthermore, kinetic isotope effect (KIE) studies using deuterated reagents could reveal whether a particular C-H bond is broken in the rate-determining step of a reaction. Such studies are invaluable for distinguishing between proposed mechanistic pathways and for optimizing reaction conditions.

Emerging Research Directions and Future Outlook

Sulfoximines as Bioisosteric Replacements in Molecular Design

The sulfoximine (B86345) functional group has gained considerable attention as a versatile bioisostere, a chemical substituent that can replace another group in a molecule without significantly altering its biological activity but potentially improving its physicochemical or pharmacokinetic properties. drughunter.comnih.gov This strategy is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of drug candidates. drughunter.com

Replacement of Sulfones, Sulfonamides, Alcohols, and Amines

The sulfoximine group is increasingly being used as a replacement for several common functional groups in drug design, offering distinct advantages. chemrxiv.orgacs.org

Sulfones and Sulfonamides: Sulfoximines are considered aza-analogues of sulfones and have been successfully used to replace both sulfone and sulfonamide groups. acs.orgresearchgate.net This substitution can lead to improved properties such as enhanced solubility, better metabolic stability, and reduced off-target effects. chemrxiv.orgyoutube.com For instance, replacing a primary sulfonamide with an NH-sulfoximine can decrease the topological polar surface area (TPSA) and eliminate off-target activity associated with the sulfonamide group. chemrxiv.org The switch from a sulfonamide to a sulfoximine has been a key step in the development of several clinical candidates, including helicase-primase inhibitors and CDK9 inhibitors. chemrxiv.orgyoutube.com

Alcohols and Amines: Beyond sulfur-based groups, recent studies indicate that NH-sulfoximines can act as bioisosteres for alcohols due to comparable pKa values. chemrxiv.org This replacement can introduce a degree of hydrophilicity into a molecule. chemrxiv.org Furthermore, the polarity of sulfoximines can be tuned by altering the substituents on the sulfur and nitrogen atoms, making them a potential replacement for amines in certain contexts. nih.gov

The table below summarizes the key properties that make sulfoximines attractive bioisosteric replacements.

Functional Group ReplacedKey Advantages of Sulfoximine SubstitutionExample Drug Candidates Benefiting from this Strategy
Sulfone Improved physicochemical properties, potential for new interactions. acs.orgCeralasertib chemrxiv.orgacs.org
Sulfonamide Reduced off-target effects (e.g., carbonic anhydrase activity), potential for improved CNS exposure, circumvention of CYP induction liability. chemrxiv.orgRoniciclib, Atuveciclib, Enitociclib, IM-250 chemrxiv.org
Alcohol Comparable pKa values, introduction of tunable polarity. chemrxiv.orgRORγ inverse agonists chemrxiv.org
Amine Tunable basicity and polarity, potential for novel vector interactions. nih.govchemrxiv.orgGeneral drug design applications chemrxiv.org

Applications of Sulfoximines in Materials Science

The utility of sulfoximines extends beyond medicinal chemistry into the realm of materials science. Their unique properties, such as stability, reactivity, and the ability to act as chiral ligands, make them valuable building blocks for new materials. researchgate.netresearchgate.nettaylorandfrancis.com Sulfoximines can be used as chiral auxiliaries and ligands for transition metals in catalysis. researchgate.nettaylorandfrancis.com The nitrogen atom in the sulfoximine group provides an additional site for functionalization, allowing for the construction of complex molecular architectures. taylorandfrancis.com This feature is particularly useful in creating directing groups for the metal-catalyzed activation of C-H bonds, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds. taylorandfrancis.com While specific applications of S-(n-Hexyl)-S-phenylsulfoximine in materials science are not documented, the general class of sulfoximines is being explored for its potential in creating novel organosulfur compounds for various applications. researchgate.net

Innovative Modalities in Chemical Biology and Drug Discovery Utilizing Sulfoximines

The versatility of the sulfoximine group is being leveraged in cutting-edge areas of drug discovery. nih.gov The ability to functionalize the sulfoximine nitrogen allows for its incorporation into complex therapeutic modalities. youtube.com

Integration into Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's own ubiquitin-proteasome system. wikipedia.orgmdpi.com A PROTAC consists of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. nih.gov The sulfoximine moiety is being explored as a component in PROTAC design. youtube.comnih.gov The functionalizable nitrogen atom of the sulfoximine can serve as an attachment point for the linker, enabling the rapid generation of diverse PROTAC libraries. youtube.com This approach facilitates the optimization of the linker, which is crucial for the formation of a stable and effective ternary complex between the target protein, the PROTAC, and the E3 ligase. efmc.info

Application in Antibody-Drug Conjugates (ADCs)

ADCs are targeted therapies that combine the specificity of an antibody with the potent cell-killing effect of a cytotoxic payload. nih.govmdpi.com The ADC delivers the payload specifically to cancer cells, minimizing systemic toxicity. nih.gov Similar to their use in PROTACs, sulfoximines can be integrated into the design of ADCs. The sulfoximine nitrogen offers a convenient handle for attaching the cytotoxic payload to the antibody via a linker. youtube.com This has been demonstrated in the context of modifying natural product toxins for conjugation, where the sulfoximine functional group provides a site for linker attachment, turning a highly toxic substance into a targeted payload for an ADC. youtube.com

Design of Novel Covalent Inhibitor Warheads

Covalent inhibitors form a stable bond with their target protein, often leading to increased potency and duration of action. researchgate.net The design of new electrophilic "warheads" that can react with specific amino acid residues on a target protein is an active area of research. nih.gov Unsaturated sulfoximines have been investigated as potential novel warheads for covalent inhibitors. youtube.com More recently, sulfoximine-containing bicyclo[1.1.0]butanes (BCBs) have been reported as novel, tunable, and chiral warheads that are reactive towards cysteine residues. researchgate.net These developments suggest that sulfoximine-based structures could offer alternatives to traditional warheads like acrylamides, potentially leading to inhibitors with improved selectivity and pharmacological profiles. researchgate.netfigshare.com

Continued Development of Advanced Synthetic Methodologies for this compound and Diversified Analogues

The synthesis of S-alkyl-S-aryl sulfoximines, including this compound, has traditionally presented challenges, particularly concerning stereocontrol and functional group tolerance. However, recent years have witnessed a surge in the development of innovative synthetic methods that promise to overcome these hurdles, paving the way for the efficient and diverse production of sulfoximine analogues.

A significant area of progress lies in the catalytic enantioselective synthesis of chiral sulfoximines. The biological activity of chiral sulfoximines is often stereospecific, making the development of methods for preparing single enantiomers a critical endeavor. nih.govnih.gov One promising strategy involves the rhodium-catalyzed S-alkylation of sulfenamides with diazo compounds. This method allows for the creation of a chiral sulfur center with high enantiomeric ratios (up to 98:2) and can be performed with low catalyst loadings. nih.govnih.gov The resulting sulfilimines can then be stereospecifically oxidized to the corresponding sulfoximines, preserving the chirality at the sulfur atom. nih.gov This approach offers a versatile platform for accessing a wide range of enantiopure S-alkyl-S-aryl sulfoximines.

Copper-catalyzed reactions have also emerged as a powerful tool for the synthesis of sulfoximine precursors. For instance, the copper-catalyzed Chan-Lam-type S-arylation of sulfenamides with arylboronic acids provides a direct route to S-aryl sulfilimines. nih.gov This reaction is notable for its chemoselectivity, favoring S-arylation over the thermodynamically more stable N-arylation. nih.gov Computational studies suggest that this selectivity arises from the bidentate coordination of the sulfenamide (B3320178) to the copper catalyst through both sulfur and oxygen atoms, which directs the arylation to the sulfur atom. nih.gov

Furthermore, advancements in C-H activation and functionalization are opening new avenues for the synthesis of complex and cyclic sulfoximine analogues. Rhodium(III)-catalyzed C-H alkynylation of N-methylsulfoximines has been shown to be compatible with both S,S-diaryl and S,S-alkyl aryl sulfoximines, demonstrating good functional group tolerance under mild conditions. nih.gov These methods, which often utilize the sulfoximine group as a directing group, enable the late-stage modification of the aryl ring, facilitating the rapid generation of diverse libraries of analogues. mdpi.comnih.gov

The development of one-pot procedures is also streamlining the synthesis of sulfoximines. For example, a one-pot synthesis of S-perfluoroalkylated NH-sulfoximines from sulfides has been developed using phenyliodine diacetate (PIDA) and ammonium (B1175870) carbamate, offering a metal-free and mild approach. nih.gov Such methodologies enhance the efficiency and practicality of sulfoximine synthesis, making these compounds more accessible for various applications.

The table below summarizes some of the key advanced synthetic methodologies applicable to the synthesis of this compound and its analogues.

MethodologyCatalyst/ReagentKey FeaturesRelevant Compounds
Enantioselective S-AlkylationChiral Rhodium Catalyst, Diazo CompoundsHigh enantioselectivity, low catalyst loading, stereospecific oxidation to sulfoximines.Chiral S-Alkyl-S-aryl sulfoximines
Copper-Catalyzed S-ArylationCopper(I) Iodide, Arylboronic AcidsChemoselective S-arylation of sulfenamides.S-Aryl sulfilimines (precursors)
Rhodium-Catalyzed C-H AlkynylationRhodium(III) Catalyst, (Bromoethynyl)triisopropylsilaneDirect C-H functionalization of the aryl ring, good functional group tolerance.Aryl-functionalized S-alkyl-S-aryl sulfoximines
One-Pot SulfoximinationPhenyliodine diacetate (PIDA), Ammonium carbamateMetal-free, mild conditions for the synthesis from sulfides.S-Perfluoroalkylated NH-sulfoximines

Computational and Data-Driven Approaches in Sulfoximine Design and Synthesis

The integration of computational and data-driven methods is revolutionizing drug discovery and chemical synthesis, and the field of sulfoximines is no exception. nih.govmdpi.comharvard.edu These in silico approaches are increasingly being employed to guide the design of novel sulfoximine analogues with desired properties and to predict and optimize synthetic routes.

Computational Modeling for Design and Mechanistic Understanding:

Density Functional Theory (DFT) has proven to be a valuable tool for understanding the electronic structure, bonding, and reactivity of sulfoximines. researchgate.netrsc.org Theoretical studies have been used to investigate the nature of the S-N bond, which is crucial for understanding the stability and reactivity of these compounds. researchgate.net While often depicted as a double bond, computational analyses suggest a significant ionic character with a strong single bond component. researchgate.net Such insights are critical for predicting the outcomes of chemical reactions and for designing more stable and effective sulfoximine-based molecules.

Computational methods are also instrumental in elucidating reaction mechanisms. For instance, DFT calculations have been used to rationalize the chemoselectivity observed in copper-catalyzed S-arylation reactions of sulfenamides, as mentioned previously. nih.gov By modeling the transition states and intermediates, researchers can gain a deeper understanding of the factors that control the reaction pathway, which can then be used to optimize reaction conditions and expand the substrate scope. Furthermore, computational approaches are employed to determine the absolute configuration of chiral sulfoximines by comparing experimentally measured and computationally predicted electronic circular dichroism (ECD) spectra. acs.org

Data-Driven Approaches for Analogue Design and Synthesis Prediction:

The growing volume of chemical and biological data associated with sulfoximines presents an opportunity for the application of data-driven and machine learning (ML) techniques. nih.govslideshare.net Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of sulfoximine analogues with their biological activity. researchgate.netnih.gov These models can then be used to virtually screen large libraries of compounds and prioritize the synthesis of those with the highest predicted potency and desired pharmacokinetic properties.

Machine learning algorithms are also being explored for their potential to predict the outcomes of chemical reactions and to suggest optimal synthetic routes. harvard.edumdpi.com By training on large datasets of known reactions, these models can learn the complex relationships between reactants, reagents, and products. This predictive capability can significantly accelerate the process of synthesis planning, reducing the number of trial-and-error experiments required. For the synthesis of a diverse library of this compound analogues, such tools could be used to predict the feasibility and potential yield of various synthetic transformations, thereby streamlining the discovery process.

The synergy between computational modeling and data-driven approaches holds immense promise for the future of sulfoximine chemistry. As more data becomes available and computational methods become more sophisticated, it is anticipated that these in silico tools will play an increasingly integral role in the design, synthesis, and optimization of novel sulfoximine-based compounds for a wide range of applications.

The table below outlines the application of computational and data-driven approaches in the context of sulfoximine research.

ApproachMethodologyApplication in Sulfoximine Research
Computational Modeling Density Functional Theory (DFT)Elucidation of electronic structure, bonding, and reactivity. Mechanistic investigation of synthetic reactions.
Electronic Circular Dichroism (ECD) Spectroscopy PredictionDetermination of absolute stereochemistry of chiral sulfoximines.
Data-Driven Approaches Quantitative Structure-Activity Relationship (QSAR)Prediction of biological activity and pharmacokinetic properties of sulfoximine analogues.
Machine Learning (ML)Prediction of reaction outcomes and optimization of synthetic routes. Design of novel analogues with desired properties.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.